3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane is a heterocyclic compound with the molecular formula and a molecular weight of 156.23 g/mol. It is classified as an oxetane derivative, which is characterized by a four-membered cyclic ether structure. The compound features an aminomethyl group and a pyrrolidine moiety, contributing to its potential biological activity and applications in medicinal chemistry.
The compound is identified by its IUPAC name, (3-(pyrrolidin-1-yl)oxetan-3-yl)methanamine, and has been cataloged under CAS number 1416323-30-2. It is recognized for its purity of approximately 97% in commercial preparations . As an oxetane derivative, it falls under the broader category of cyclic ethers, which are known for their unique reactivity and structural properties in organic synthesis .
The synthesis of 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane typically involves several key steps:
The molecular structure of 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane features a four-membered oxetane ring bonded to a pyrrolidine ring and an aminomethyl group. The structural representation can be summarized as follows:
This structure indicates the presence of both nitrogen atoms from the pyrrolidine and the aminomethyl group, contributing to its potential interactions in biological systems .
3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane can participate in various chemical reactions due to its functional groups:
While specific mechanisms of action for 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane are not extensively documented, compounds containing similar structural motifs often exhibit biological activities through several pathways:
The physical properties of 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane include:
Chemical properties include:
The unique structural features of 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane make it suitable for various scientific applications:
Oxetanes—four-membered cyclic ethers—transitioned from synthetic curiosities to strategic motifs in drug design following the clinical success of paclitaxel (Taxol®). The oxetane ring’s high ring strain (≈106 kJ/mol) and polarity (dipole moment ≈2.5 D) confer unique physicochemical advantages: increased aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to larger heterocycles [5]. Early applications focused on natural product derivatization, but synthetic innovations post-2010 enabled broad incorporation into drug candidates. The Carreira group’s landmark studies demonstrated oxetanes as carbonyl bioisosteres, preserving H-bond acceptor capacity while lowering LogP by 1–2 units [5] [7]. This spurred interest in aminomethyl-oxetanes like 3-Aminomethyl-3-(pyrrolidin-1-yl)oxetane (AMPO), where the oxetane’s electron-withdrawing effect modulates amine basicity.
Table 1: Key Milestones in Oxetane Drug Discovery
Year | Development | Impact |
---|---|---|
1993 | Paclitaxel FDA approval | Validated oxetane bioactivity |
2006 | Oxetanes as gem-dimethyl replacements | Improved solubility/metabolic stability [5] |
2017–2023 | 7 oxetane candidates in clinical trials | Expanded applications (e.g., fenebrutinib) [5] |
Pyrrolidine’s saturated five-membered ring provides conformational rigidity, sp³-character, and a secondary amine for salt formation—properties exploited in CNS drugs and kinase inhibitors. Hybridization with oxetanes merges these benefits with oxetane-derived polarity. In AMPO, the pyrrolidine nitrogen anchors target binding, while the oxetane’s inductive effect lowers the pKa of the aminomethyl group (C8H16N2O, MW 156.23) [1] [3]. Stereochemistry is critical: (S)-configured pyrrolidines exhibit superior kinase inhibition due to optimized binding pocket complementarity [3] [4]. This synergy makes AMPO a versatile precursor for proteolysis-targeting chimeras (PROTACs) and G-protein-coupled receptor (GPCR) modulators, where three-dimensionality enhances selectivity.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: